molecular formula C11H18F3N3 B11746512 pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11746512
M. Wt: 249.28 g/mol
InChI Key: DGMXKCRIZAOBRN-UHFFFAOYSA-N
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Description

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring. This compound is typically a colorless liquid and is used as an intermediate in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves multiple steps. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with pentylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of a pentyl group and a trifluoroethyl-substituted pyrazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C11H18F3N3/c1-2-3-4-6-15-8-10-5-7-17(16-10)9-11(12,13)14/h5,7,15H,2-4,6,8-9H2,1H3

InChI Key

DGMXKCRIZAOBRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

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